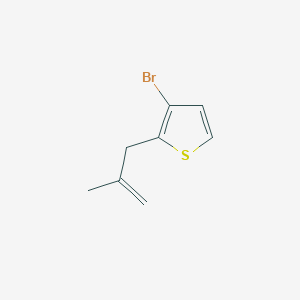

3-(3-Bromo-2-thienyl)-2-methyl-1-propene

Description

Foundational Significance of Thiophene (B33073) and Alkene Scaffolds in Advanced Synthetic Design

Thiophene and its derivatives are recognized as privileged scaffolds in medicinal chemistry and materials science. nih.govmdpi.com The thiophene nucleus is a five-membered aromatic heterocycle containing a sulfur atom, which imparts unique electronic and structural properties. nih.gov Its aromaticity and planarity enhance binding to biological receptors, and the sulfur atom can participate in hydrogen bonding, further influencing drug-receptor interactions. nih.govmdpi.com Thiophene is considered a bioisostere of the phenyl ring, meaning it can often replace a benzene (B151609) ring in a drug candidate to improve physicochemical properties, metabolic stability, and binding affinity. nih.gov Thiophene-containing compounds have found applications as anticancer, anti-inflammatory, and antimicrobial agents, among others. nih.govmdpi.com In materials science, thiophene-based polymers are crucial for the development of organic electronics, such as transistors and solar cells, due to their thermal and environmental stability. nih.gov

Alkene scaffolds, characterized by a carbon-carbon double bond, are fundamental building blocks in organic synthesis. They serve as versatile handles for a wide array of chemical transformations, including additions, oxidations, and metathesis reactions. The ability to introduce new functional groups across the double bond with high stereo- and regioselectivity makes alkenes indispensable in the construction of complex natural products and pharmaceuticals. The strategic placement of an alkene within a molecule, such as in 3-(3-Bromo-2-thienyl)-2-methyl-1-propene, provides a reactive site for further molecular elaboration.

The combination of thiophene and alkene functionalities within a single molecule creates a powerful synthetic intermediate. This allows for the sequential or simultaneous modification of both the heterocyclic and aliphatic portions of the molecule, enabling the synthesis of a diverse library of compounds with potential applications in various fields. mdpi.com

Strategic Role of the Bromine Substituent as a Versatile Synthetic Handle in Heterocyclic and Olefinic Chemistry

The bromine atom in 3-(3-Bbromo-2-thienyl)-2-methyl-1-propene serves as a highly strategic and versatile functional group, often referred to as a "synthetic handle." In heterocyclic chemistry, aryl bromides are key precursors for a multitude of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the attachment of various substituents to the thiophene ring. For instance, the bromine at the 3-position of the thiophene ring can be readily displaced to introduce new alkyl, aryl, or other functional groups, significantly expanding the molecular diversity achievable from this single precursor.

The introduction of a bromine atom into a molecule can also influence its therapeutic activity and metabolic profile. ump.edu.pl This strategy, sometimes termed "bromination," can lead to enhanced drug potency and duration of action. ump.edu.pl The presence of the heavy bromine atom can also be exploited in areas like photodynamic therapy and radiosensitization. ump.edu.plump.edu.pl

Furthermore, the bromine atom's presence on the thiophene ring activates it for various transformations. For example, electrophilic aromatic substitution on brominated heterocycles can proceed with high regioselectivity. nih.gov The reactivity of the carbon-bromine bond also allows for its conversion into other functional groups, further enhancing the synthetic utility of the molecule. acs.org

Historical Development and Evolution of Synthetic Methodologies for Related Bromo-Thiophene and Alkenyl-Thiophene Building Blocks

The synthesis of bromo-thiophene and alkenyl-thiophene derivatives has evolved significantly over the years, driven by the demand for these building blocks in various applications. Historically, the synthesis of bromothiophenes often involved direct bromination of thiophene, which could lead to mixtures of isomers. google.com More controlled and selective methods have since been developed. For instance, methods for synthesizing 3-bromothiophene (B43185) from 2-bromothiophene (B119243) through catalytic isomerization have been patented, providing a route to the less common isomer with high purity. google.com

The synthesis of substituted thiophenes, in general, has seen a move towards more efficient and environmentally friendly methods. organic-chemistry.org These include metal-free approaches that utilize elemental sulfur or other sulfur sources to construct the thiophene ring, minimizing metal toxicity and advancing the principles of green chemistry. nih.gov Palladium-catalyzed cross-coupling reactions have also become a cornerstone for the functionalization of thiophenes, allowing for the direct arylation at specific positions. organic-chemistry.org

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-(2-methylprop-2-enyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrS/c1-6(2)5-8-7(9)3-4-10-8/h3-4H,1,5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQJGQIJOAXEJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=C(C=CS1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901264262 | |

| Record name | 3-Bromo-2-(2-methyl-2-propen-1-yl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901264262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951885-99-7 | |

| Record name | 3-Bromo-2-(2-methyl-2-propen-1-yl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-(2-methyl-2-propen-1-yl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901264262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Design for 3 3 Bromo 2 Thienyl 2 Methyl 1 Propene

Comprehensive Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comscitepress.org For 3-(3-bromo-2-thienyl)-2-methyl-1-propene, the primary disconnection strategy involves breaking the C(sp²)-C(sp³) bond between the thiophene (B33073) ring and the 2-methyl-1-propene group. This leads to two key synthons: a 3-bromo-2-thienyl synthon and a 2-methyl-1-propenyl synthon.

The most logical synthetic equivalents for these synthons would be a di-substituted thiophene and a suitable organometallic reagent of 2-methyl-1-propene, or vice versa. A key precursor is 3-bromo-2-lithiothiophene, which can be generated from 2,3-dibromothiophene (B118489). This intermediate can then react with a suitable electrophile like 3-bromo-2-methyl-1-propene. tcichemicals.comnih.govcymitquimica.comsigmaaldrich.comchemicalbook.com

Alternatively, a cross-coupling approach suggests the use of a 2,3-dihalogenated thiophene and a 2-methylpropenyl organometallic reagent. The choice of halogen and metal in these precursors is critical for the subsequent cross-coupling reaction's success.

Direct Synthetic Routes and Optimization Strategies

The direct synthesis of this compound can be effectively achieved through transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. abcr.com

Transition Metal-Catalyzed Cross-Coupling Strategies for C(sp²)-C(sp²) and C(sp²)-C(sp³) Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods in organic synthesis. rsc.orgorgsyn.orgnih.govresearchgate.net

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound with an organohalide. mdpi.comresearchgate.netrsc.orgacs.orgyoutube.com For the synthesis of the target molecule, one potential route involves the reaction of a 2,3-dibromothiophene with a 2-methylpropenylboronic acid or its ester. The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base. Optimization of reaction conditions, including the choice of solvent, base, and temperature, is crucial for achieving high yields. rsc.org

The Stille coupling utilizes an organotin reagent and an organohalide. wikipedia.orgorganic-chemistry.orgharvard.edu A plausible Stille route would involve the reaction of 2,3-dibromothiophene with a 2-methylpropenyltin reagent, catalyzed by a palladium complex. While effective, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org

The Kumada coupling employs a Grignard reagent and an organohalide, typically catalyzed by nickel or palladium complexes. tandfonline.comgoogle.comwikipedia.orgresearchgate.net This reaction could be applied by reacting the Grignard reagent derived from 3-bromo-2-methyl-1-propene with 2,3-dibromothiophene in the presence of a suitable catalyst like Ni(dppp)Cl₂. tandfonline.com

A summary of potential palladium-catalyzed cross-coupling reactions is presented in the table below.

| Reaction | Thiophene Precursor | Propene Precursor | Catalyst | Typical Conditions |

| Suzuki-Miyaura | 2,3-Dibromothiophene | 2-Methylpropenylboronic acid | Pd(PPh₃)₄ | Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane), Heat |

| Stille | 2,3-Dibromothiophene | (2-Methylpropenyl)tributyltin | Pd(PPh₃)₄ | Solvent (e.g., Toluene, THF), Heat |

| Kumada | 2,3-Dibromothiophene | 2-Methylpropenylmagnesium bromide | Pd(dppf)Cl₂ or Ni(dppp)Cl₂ | Solvent (e.g., THF, Diethyl ether) |

Nickel catalysts offer a cost-effective alternative to palladium for cross-coupling reactions. researchgate.netrsc.orgnih.gov Kumada-type couplings, as mentioned earlier, are frequently catalyzed by nickel complexes. tandfonline.comwikipedia.org Recent advancements have also explored nickel-catalyzed carbonylative reactions and other novel transformations that could potentially be adapted for the synthesis of the target compound. nih.gov

Regioselective Functionalization of Thiophene Precursors

The synthesis of the target molecule relies on the availability of correctly substituted thiophene precursors.

The regioselective bromination of the thiophene ring is a critical step in obtaining the required 3-bromo-2-substituted thiophene intermediate. The direct bromination of thiophene typically occurs at the 2- and 5-positions due to the higher electron density at these positions. Therefore, to achieve 3-bromination, a directing group or a multi-step synthesis is often necessary.

One strategy involves the bromination of a 2-substituted thiophene. For instance, starting with 2-methylthiophene, bromination with N-bromosuccinimide (NBS) in a suitable solvent can lead to the desired 3-bromo-2-methylthiophene, although regioselectivity can be an issue. tandfonline.com Alternatively, starting with 2-acetyl-3-bromothiophene, which can be synthesized via Friedel-Crafts acylation of 3-bromothiophene (B43185), subsequent reactions can be performed to introduce the 2-methyl-1-propene group. nih.gov Another approach is the metal-halogen exchange of 2,3-dibromothiophene followed by quenching with an appropriate electrophile.

A study on the efficient and selective bromination of substituted thiophenes using N-bromosuccinimide in concentrated acetic acid at room temperature demonstrated high regioselectivity for the 2-position. tandfonline.com This highlights the importance of the substrate and reaction conditions in controlling the position of bromination.

| Starting Material | Reagent | Product | Reference |

| 2-Substituted Thiophene | N-Bromosuccinimide (NBS) | 2-Substituted-5-bromothiophene | tandfonline.com |

| 3-Bromothiophene | Acetyl chloride, AlCl₃ | 2-Acetyl-3-bromothiophene | nih.gov |

| 2,3-Dibromothiophene | n-BuLi, then electrophile | 3-Bromo-2-substituted thiophene | beilstein-journals.orgbeilstein-journals.org |

Stereoselective Introduction of the 2-Methyl-1-propene Moiety

The introduction of the 2-methyl-1-propene (methallyl) group onto the thiophene ring at the C2 position, adjacent to the bromine at C3, is most effectively achieved via cross-coupling reactions. While the methallyl group itself is achiral and lacks E/Z isomerism, the term stereoselectivity in this context refers to the preservation of the alkene geometry during the reaction, a key feature of many modern coupling methods.

Transition-metal-catalyzed reactions such as the Kumada, Negishi, or Suzuki couplings are ideal for this transformation. These methods involve the reaction of a thienyl-organometallic nucleophile with an appropriate methallyl electrophile (or vice versa). The Kumada coupling, for instance, utilizes a Grignard reagent (thienylmagnesium halide) and is catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org These reactions are known to be highly efficient for forming C(sp²)-C(sp³) bonds. For example, a 3-bromo-2-thienylmagnesium halide can be coupled with methallyl bromide in the presence of a palladium catalyst. The stereochemistry of the vinyl partner is generally preserved in such couplings. nrochemistry.com

| Coupling Reaction | Thienyl Reagent | Alkene Partner | Catalyst System | Solvent | Typical Conditions |

| Kumada | 3-Bromo-2-thienylmagnesium bromide | Methallyl bromide | PdCl₂(dppf) or NiCl₂(dppe) | THF, Diethyl ether | 0 °C to room temp. |

| Negishi | 3-Bromo-2-thienylzinc chloride | Methallyl bromide | Pd(PPh₃)₄ | THF | Room temp. to 60 °C |

| Suzuki | 3-Bromo-2-thienylboronic acid | Methallyl acetate | Pd(OAc)₂ with SPhos | Toluene/Water | 80-100 °C |

This table presents plausible cross-coupling reaction conditions for the synthesis of the target molecule based on established methodologies.

Heterocyclization Reactions Leading to the Thiophene Ring System

Constructing the thiophene ring from acyclic precursors is a fundamental approach in heterocyclic chemistry. Several classic name reactions can be adapted to produce 2,3-disubstituted thiophenes, which could then be further modified to yield the target compound.

The Paal-Knorr thiophene synthesis involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. chem-station.comorganic-chemistry.orgwikipedia.org To obtain the desired substitution pattern, a specifically designed 1,4-dicarbonyl precursor would be required. The reaction proceeds by converting the carbonyls to thioketones, followed by cyclization and dehydration. wikipedia.org

The Gewald aminothiophene synthesis is a powerful multi-component reaction that combines a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base to form a 2-aminothiophene. organic-chemistry.orgijprajournal.com While this method yields a 2-amino-substituted thiophene, the amino group can be subsequently removed or replaced, making it a versatile entry point to various thiophene derivatives. researchgate.net For example, condensation of a suitable β-ketonitrile with a ketone and sulfur could yield a polysubstituted thiophene that serves as a precursor to the target structure. researchgate.netnih.gov

| Heterocyclization Method | Starting Materials | Key Reagent(s) | Product Type | Ref. |

| Paal-Knorr Synthesis | 1,4-dicarbonyl compound | P₄S₁₀ or Lawesson's reagent | Substituted thiophene | chem-station.comorganic-chemistry.org |

| Gewald Reaction | Ketone, Activated nitrile, Elemental sulfur | Amine base (e.g., morpholine) | 2-Aminothiophene | organic-chemistry.org |

| Hinsberg Synthesis | 1,2-dicarbonyl compound, Diethyl thiodiacetate | Sodium ethoxide | Thiophene-dicarboxylate | uobaghdad.edu.iq |

This table summarizes classic thiophene synthesis reactions that could be adapted to generate precursors for the target molecule.

Grignard Reagent and Organolithium Chemistry in Precursor Formation

Organometallic reagents are central to the functionalization of thiophene rings. byjus.com The most direct route to this compound using this chemistry involves the selective metallation of a dibrominated thiophene precursor.

The reaction typically starts with 2,3-dibromothiophene. The bromine atom at the C2 position is more reactive towards halogen-metal exchange than the one at C3. Treatment of 2,3-dibromothiophene with one equivalent of an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures preferentially forms 3-bromo-2-thienyllithium. wikipedia.orgrsc.org This highly reactive intermediate can then be used in a subsequent coupling step.

Alternatively, the Grignard reagent can be formed. wikipedia.orgmasterorganicchemistry.com While the formation of 3-thienylmagnesium bromide from 3-bromothiophene can be challenging, the greater reactivity of the C2-bromine in 2,3-dibromothiophene allows for the selective formation of 3-bromo-2-thienylmagnesium bromide. This Grignard reagent can then be coupled with methallyl bromide, often using a nickel or palladium catalyst in a Kumada-type reaction, to furnish the final product. wikipedia.orgresearchgate.net A combination of isopropylmagnesium chloride (i-PrMgCl) and n-BuLi can also be employed to facilitate bromine-metal exchange under non-cryogenic conditions, even on substrates with acidic protons. nih.govmdpi.com

| Precursor | Reagent | Intermediate | Subsequent Electrophile | Catalyst (if needed) | Ref. |

| 2,3-Dibromothiophene | n-BuLi (1 eq) | 3-Bromo-2-thienyllithium | Methallyl bromide | CuCl₂ (optional) | jcu.edu.au |

| 2,3-Dibromothiophene | Mg turnings | 3-Bromo-2-thienylmagnesium bromide | Methallyl bromide | NiCl₂(dppp) | wikipedia.org |

| 3-Bromothiophene | i-PrMgCl, then n-BuLi | 3-Thienylmagnesiate complex | Methallyl bromide | Pd(OAc)₂ | nih.govmdpi.com |

This table outlines key organometallic routes to functionalize thiophene precursors.

Advanced and Sustainable Synthetic Approaches

Recent innovations in synthetic chemistry offer more sustainable and efficient alternatives to classical methods, focusing on catalysis and process optimization.

Photoredox Catalysis for Carbon-Carbon Bond Formation

Photoredox/nickel dual catalysis has emerged as a powerful method for forging C(sp²)-C(sp³) bonds under mild conditions. chemrxiv.orgthieme-connect.de This approach could be applied to the synthesis of this compound by coupling 3-bromothiophene with a suitable methallyl radical precursor. chemrxiv.org

The proposed mechanism involves two interconnected catalytic cycles. In the nickel cycle, Ni(0) undergoes oxidative addition into the C-Br bond of 3-bromothiophene to form a thienyl-Ni(II) complex. Simultaneously, in the photoredox cycle, a photocatalyst (like an iridium or ruthenium complex), upon excitation by visible light, generates a methallyl radical from a precursor (e.g., a methallyl silicate (B1173343) or carboxylate). This radical is captured by the Ni(II) complex, leading to a Ni(III) intermediate, which then undergoes reductive elimination to yield the final product and regenerate the Ni(I) species, closing the catalytic cycle. nih.govrsc.org This method is prized for its high functional group tolerance and mild reaction conditions. thieme-connect.de

| Component | Example | Role |

| Aryl Halide | 3-Bromothiophene | C(sp²) source |

| Alkyl Precursor | Methallyltrifluoroborate | C(sp³) radical source |

| Photocatalyst | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Absorbs light, facilitates single-electron transfer |

| Nickel Catalyst | NiCl₂·glyme | Cross-coupling catalyst |

| Ligand | 4,4′-Di-tert-butyl-2,2′-bipyridine | Stabilizes Ni center |

| Solvent | Dimethylacetamide (DMA) | Polar aprotic solvent |

This table shows a representative setup for a photoredox/nickel dual-catalyzed synthesis of the target molecule.

Mechanochemical Synthesis Protocols

Mechanochemistry, which uses mechanical energy (e.g., from ball milling) to drive chemical reactions, offers a sustainable, often solvent-free, alternative to traditional solution-phase synthesis. rsc.org While a specific mechanochemical protocol for the target molecule is not documented, the approach has been successfully applied to related transformations.

Solid-state Suzuki-Miyaura cross-coupling reactions have been developed for C-C bond formation, bypassing the need for bulk solvents. chemistryworld.comrsc.org A plausible mechanochemical route could involve milling 2,3-dibromothiophene, a suitable methallylboronic ester, a palladium catalyst, and a solid base (e.g., K₂CO₃). The mechanical forces facilitate mixing and reaction at the solid-solid interface. This method has been shown to be fast, high-yielding, and scalable for various coupling reactions, including those involving thiophenes. researchgate.netresearchgate.net

| Reaction Type | Substrates | Catalyst | Base | Conditions | Ref. |

| Suzuki Coupling | Aryl bromide, Arylboronic acid | Pd(OAc)₂ | K₂CO₃ | Ball milling, solvent-free or liquid-assisted grinding (LAG) | rsc.org |

| Oxidative Polymerization | Thienyl monomer | FeCl₃ (oxidant) | - | Ball milling, solvent-free | rsc.org |

| Sonogashira Coupling | Aryl bromide, Terminal alkyne | Pd-complex, CuI | Amine base | Ball milling | mdpi.com |

This table illustrates general conditions for mechanochemical reactions applicable to thiophene synthesis.

Continuous Flow Chemistry Applications for Scalable Synthesis

Continuous flow chemistry provides significant advantages in terms of safety, scalability, and process control, particularly for reactions involving highly reactive or unstable intermediates like organolithiums. researchgate.netnih.gov This technology is well-suited for the large-scale synthesis of this compound.

A potential flow process would involve pumping a solution of 2,3-dibromothiophene through a reactor packed with a lithiation agent or flowing it to a T-mixer where it combines with a stream of n-BuLi. The short residence time in the microreactor allows for the rapid and controlled generation of 3-bromo-2-thienyllithium at a precise temperature. This stream of the reactive intermediate would then immediately converge with a stream of methallyl bromide in a second reactor module, where the coupling reaction occurs. This "just-in-time" generation and consumption of the organolithium minimizes decomposition and side reactions. researchgate.net Direct arylation of thiophenes has also been successfully demonstrated in flow systems, offering a pathway with high productivity and scalability. researchgate.net

| Step | Module | Reagents/Conditions | Residence Time | Purpose |

| 1. Metallation | Packed-Bed or T-Mixer | 2,3-Dibromothiophene, n-BuLi in THF | < 1 minute | Generation of 3-bromo-2-thienyllithium |

| 2. Coupling | T-Mixer + Coil Reactor | Output from Step 1, Methallyl bromide in THF | 5-15 minutes | C-C bond formation |

| 3. Quenching | T-Mixer | Output from Step 2, Saturated NH₄Cl(aq) | < 1 minute | Reaction termination and workup |

This table outlines a conceptual continuous flow process for the scalable synthesis of the target compound.

Chemical Reactivity and Mechanistic Investigations of 3 3 Bromo 2 Thienyl 2 Methyl 1 Propene

Reactivity Profiles of the Thiophene (B33073) Heterocycle

The reactivity of the thiophene ring in 3-(3-Bromo-2-thienyl)-2-methyl-1-propene is modulated by the electronic effects of the bromine atom and the 2-methyl-1-propenyl group. The bromine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution due to the competing inductive electron withdrawal and resonance electron donation. The 2-methyl-1-propenyl group, being an alkyl-type substituent, is generally considered a weak activating group and is also ortho-, para-directing.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction for thiophenes. uwindsor.cabaranlab.orglibretexts.orgmasterorganicchemistry.com In the case of this compound, the positions available for substitution are C4 and C5. The directing effects of the existing substituents will govern the regioselectivity of these reactions. The bromine at C3 directs incoming electrophiles to the C2 and C5 positions. The 2-methyl-1-propenyl group at C2 directs to the C3 and C5 positions. Therefore, the C5 position is strongly activated towards electrophilic attack due to the concerted directing effects of both substituents.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. uwindsor.camasterorganicchemistry.com For instance, bromination using N-bromosuccinimide (NBS) would be expected to yield the 5-bromo derivative.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Predicted Major Product |

| Bromination | Br₂ in Acetic Acid | 3,5-Dibromo-2-(2-methyl-1-propenyl)thiophene |

| Nitration | HNO₃/H₂SO₄ | 3-Bromo-2-(2-methyl-1-propenyl)-5-nitrothiophene |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 2-(3-Bromo-2-(2-methyl-1-propenyl)thien-5-yl)ethan-1-one |

Note: The data in this table is predictive and based on established principles of electrophilic aromatic substitution on substituted thiophenes. Actual yields may vary.

Nucleophilic Aromatic Substitution Facilitated by the Bromine Leaving Group

The presence of a bromine atom on the thiophene ring allows for nucleophilic aromatic substitution (SNAr) reactions, where the bromide ion acts as a leaving group. researchgate.netchemrxiv.orgwikipedia.orgwikipedia.org These reactions are generally facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group, which is not the case here. However, under forcing conditions or with very strong nucleophiles, substitution may occur. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, provide a more versatile and widely applicable method for the functionalization at the C3 position by effectively replacing the bromine atom. rsc.org

Table 2: Representative Nucleophilic Substitution and Cross-Coupling Reactions at the C3 Position

| Reaction Type | Reagents | General Product Structure |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 3-Aryl-2-(2-methyl-1-propenyl)thiophene |

| Stille Coupling | Organostannane, Pd catalyst | 3-Substituted-2-(2-methyl-1-propenyl)thiophene |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | N-Substituted-2-(2-methyl-1-propenyl)thiophen-3-amine |

Note: This table presents potential transformations based on modern cross-coupling methodologies.

Directed Metalation Group (DMG) Chemistry on the Thiophene Ring

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. researchgate.netchemrxiv.orgrsc.orgchemrxiv.org In this compound, the bromine atom can direct lithiation to the C2 and C4 positions. However, the inherent acidity of the C5 proton, activated by the sulfur atom and the C2-alkenyl group, makes it a competitive site for deprotonation. A common strategy for 3-bromothiophenes is halogen-metal exchange, typically using an organolithium reagent like n-butyllithium at low temperatures, to generate a 3-thienyllithium species. This intermediate can then be trapped with various electrophiles. researchgate.netchemrxiv.orgchemrxiv.org

Alternatively, the sulfur atom of the thiophene ring can act as a heteroatom director for metalation. In some cases, the allylic group at the C2 position might also influence the regioselectivity of metalation.

Table 3: Potential Products from Metalation and Subsequent Electrophilic Quench

| Metalation Method | Reagent | Intermediate | Electrophile | Product |

| Halogen-Metal Exchange | n-BuLi, -78°C | 3-Lithio-2-(2-methyl-1-propenyl)thiophene | CO₂ | 2-(2-Methyl-1-propenyl)thiophene-3-carboxylic acid |

| Directed Metalation | LDA, -78°C | 2-(2-Methyl-1-propenyl)thien-5-yllithium | (CH₃)₃SiCl | 3-Bromo-2-(2-methyl-1-propenyl)-5-(trimethylsilyl)thiophene |

Note: The regioselectivity of metalation can be highly dependent on the specific base, solvent, and temperature conditions.

Transformations Involving the 2-Methyl-1-propene (Alkenyl) Moiety

The 2-methyl-1-propene unit offers a site for a variety of addition reactions, with the reactivity and regioselectivity influenced by the electronic properties of the attached 3-bromo-2-thienyl group.

Electrophilic Addition Reactions to the Carbon-Carbon Double Bond

The double bond in the 2-methyl-1-propene moiety can undergo electrophilic addition reactions. orgoreview.com The addition of hydrogen halides (HX), for instance, is expected to follow Markovnikov's rule, where the proton adds to the less substituted carbon of the double bond (C1 of the propene chain) to form a more stable tertiary carbocation adjacent to the methyl group. The subsequent attack of the halide nucleophile on this carbocation would yield the corresponding haloalkane. orgoreview.com

Table 4: Predicted Products of Electrophilic Addition to the Alkenyl Moiety

| Reaction Type | Reagents | Predicted Major Product |

| Hydrohalogenation | HBr | 3-(3-Bromo-2-thienyl)-2-bromo-2-methylpropane |

| Hydration | H₂O/H₂SO₄ | 2-(3-Bromo-2-thienyl)-2-methylpropan-1-ol |

| Halogenation | Br₂ | 3-(3-Bromo-2-thienyl)-1,2-dibromo-2-methylpropane |

Note: The regioselectivity is based on the formation of the more stable carbocation intermediate.

Radical Processes and Functionalization of the Propene Unit

Radical reactions provide an alternative pathway for the functionalization of the alkenyl group. For example, the addition of HBr in the presence of peroxides proceeds via a radical mechanism, leading to the anti-Markovnikov product. orgoreview.com In this case, the bromine radical adds to the less substituted carbon of the double bond to generate a more stable tertiary radical on the adjacent carbon. This radical then abstracts a hydrogen atom from HBr to complete the reaction.

Furthermore, the allylic position (the methyl group) is susceptible to radical substitution, for instance, using N-bromosuccinimide (NBS) in the presence of a radical initiator. This would lead to the formation of an allylic bromide.

Table 5: Potential Products from Radical Reactions on the Alkenyl Moiety

| Reaction Type | Reagents | Predicted Major Product |

| Radical Addition of HBr | HBr, ROOR | 1-Bromo-3-(3-bromo-2-thienyl)-2-methylpropane |

| Allylic Bromination | NBS, light/heat | 3-(3-Bromo-2-thienyl)-2-(bromomethyl)-1-propene |

Note: The regiochemistry of radical additions is determined by the stability of the radical intermediate.

Olefin Metathesis and Related Olefinic Transformations

The methallyl group in this compound serves as a handle for various olefinic transformations, most notably olefin metathesis. This powerful carbon-carbon bond-forming reaction, catalyzed by transition metal complexes, particularly those of ruthenium and molybdenum, can be envisioned to proceed via several pathways.

Ring-Closing Metathesis (RCM): For RCM to occur, the title compound would first need to be elaborated with another terminal alkene. For instance, esterification with an unsaturated acid like undec-10-enoyl chloride would yield a diene precursor. Subsequent exposure of this diene to a Grubbs-type catalyst would be expected to induce an intramolecular metathesis to form a macrocyclic lactone containing the 3-bromo-2-thienyl moiety. The efficiency and stereoselectivity (E/Z ratio of the newly formed double bond) of such a reaction would be influenced by the choice of catalyst and reaction conditions. nih.gov

Cross-Metathesis (CM): The cross-metathesis of this compound with other olefins presents a route to novel, more complex structures. The outcome of such reactions is governed by the relative reactivity of the olefin partners, which can be categorized into different types based on their substitution pattern and electronic properties. illinois.edu For example, reaction with a Type I olefin (an unhindered, terminal alkene) would likely lead to a statistical mixture of products unless a large excess of one reactant is used. illinois.edu Conversely, cross-metathesis with an electron-deficient olefin like methyl acrylate (B77674) could potentially proceed with higher selectivity. researchgate.net

Table 1: Representative Olefin Metathesis Reactions on Structurally Related Substrates

| Catalyst | Substrate(s) | Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Grubbs I | (±)-1-(Thiophen-2-yl)hex-5-en-1-yl undec-10-enoate | RCM | 16-membered thienyl-macrolactone | 66 (E/Z=66:34) | nih.gov |

| Grubbs II | (±)-1-(Thiophen-2-yl)hex-5-en-1-yl undec-10-enoate | RCM | 16-membered thienyl-macrolactone | 77 (E/Z=77:23) | nih.gov |

| RuCl₂(PCy₃)(IMesH₂)(CHPh) | Methyl Oleate, cis-4-Octene | CM | Cross-metathesis products | High conversion | rsc.org |

| Grubbs II | 1,2-epoxy-5-hexene, Methyl Acrylate | CM | Polyfunctionalized product | High | researchgate.net |

Reactive Pathways of the Bromo Substituent

The bromine atom on the thiophene ring is a versatile functional group, enabling a range of transformations from coupling reactions to the formation of organometallic intermediates.

The C-Br bond at the 3-position of the thiophene ring is amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the construction of carbon-carbon and carbon-heteroatom bonds. libretexts.org The general catalytic cycle for these transformations involves an oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. libretexts.orgyoutube.com

Given the presence of the olefin, the choice of catalyst and reaction conditions would be crucial to avoid undesired side reactions. For instance, a Suzuki-Miyaura coupling with an arylboronic acid could be employed to synthesize a biaryl structure, effectively replacing the bromine atom with a new aryl group. Similarly, Sonogashira coupling with a terminal alkyne would introduce an alkynyl substituent. The reactivity order of halogens in these couplings is typically I > Br > OTf > Cl. libretexts.org

The bromo substituent can be selectively removed through reductive dehalogenation, a process that replaces the C-Br bond with a C-H bond. This transformation is valuable for introducing a hydrogen atom at a specific position after the bromo group has served its synthetic purpose, for example, as a blocking group. organic-chemistry.org

Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method for this purpose. organic-chemistry.org The reaction is typically carried out under an atmosphere of hydrogen gas in a suitable solvent like methanol. An important advantage of this method is its potential for selectivity; it is often possible to reduce an aryl bromide without affecting other reducible functional groups, such as the olefin in the methallyl side chain, by careful control of reaction conditions. organic-chemistry.org Bromides are generally reduced more readily than chlorides under these conditions. organic-chemistry.org

Table 2: Conditions for Reductive Dehalogenation of Representative Aryl Bromides

| Substrate | Catalyst | Reductant | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromo-2-nitrobenzoic acid | 10% Pd/C (0.82 mol%) | H₂ (1 atm) | MeOH, rt, 1h | 92 | organic-chemistry.org |

| 4-Bromobenzonitrile | 10% Pd/C (0.6 mol%) | H₂ (1 atm) | MeOH, rt, 1h | 99 | organic-chemistry.org |

| 2-Bromo-5-chloroanisole | 10% Pd/C (0.6 mol%) | H₂ (1 atm) | MeOH, rt, 1h | 99 (selective for Br) | organic-chemistry.org |

Halogen-metal exchange offers a powerful method for converting the relatively unreactive C-Br bond into a highly nucleophilic carbon-metal bond. The most common of these is the lithium-halogen exchange, typically achieved by treating the aryl bromide with an organolithium reagent such as n-butyllithium or t-butyllithium. wikipedia.orgprinceton.edu This reaction is generally very fast, often proceeding at low temperatures (-78 °C or below), which can help to avoid side reactions with other electrophilic sites in the molecule. tcnj.edu The rate of exchange follows the trend I > Br > Cl. wikipedia.org

In the case of this compound, treatment with n-BuLi would be expected to generate the corresponding 3-lithio-2-thienyl derivative. This potent organometallic intermediate could then be trapped with a variety of electrophiles to install a wide range of functional groups. For example, quenching with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively. Reaction with carbon dioxide followed by an acidic workup would produce a carboxylic acid. This two-step sequence provides a versatile alternative to direct substitution or coupling reactions for functionalizing the thiophene ring. nih.gov

Strategic Applications As a Versatile Synthetic Building Block

Elaboration into Polycyclic and Fused Aromatic Systems Incorporating Thiophene (B33073)

The construction of polycyclic and fused aromatic systems containing a thiophene ring is of significant interest due to their potential applications in materials science. The bromo-thienyl unit of 3-(3-Bromo-2-thienyl)-2-methyl-1-propene serves as a key handle for intramolecular and intermolecular cyclization strategies to build such complex architectures.

Palladium-catalyzed reactions are a powerful tool for the synthesis of fused-ring heterocycles. ccspublishing.org.cn For instance, intramolecular Heck reactions of appropriately functionalized bromo-thienyl derivatives can lead to the formation of thieno-fused carbocycles. While specific examples utilizing this compound are not extensively documented, the general principle involves the generation of a palladium-thienyl species that can subsequently react with the tethered alkene. The success of such cyclizations often depends on the reaction conditions, including the choice of catalyst, ligand, and base. organic-chemistry.org

Furthermore, the synthesis of thieno[3,2-b]thiophene (B52689) and other fused systems often starts from functionalized bromothiophenes. researchgate.netencyclopedia.pub These methods typically involve the introduction of a second sulfur-containing moiety, followed by a cyclization step. The methallyl group in this compound could potentially be transformed into a suitable functional group to facilitate such cyclization cascades.

Role in the Synthesis of Functionalized Thiophene Oligomers and Macromolecules

Thiophene oligomers and polymers are a well-established class of organic electronic materials. The synthesis of well-defined oligothiophenes often relies on iterative cross-coupling reactions of bromo- and stannyl- or boronyl-thiophene derivatives. researchgate.netresearchgate.netnih.gov

The bromo-functionality of this compound makes it a suitable monomer for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Stille, and Kumada couplings. nih.govlibretexts.orgharvard.edu These reactions would allow for the incorporation of the 2-methyl-1-propenyl-substituted thiophene unit into a growing oligomer or polymer chain. The methallyl group would then be available for post-polymerization modification, enabling the synthesis of functionalized macromolecules with tailored properties.

For example, a Suzuki-Miyaura coupling reaction between this compound and a thiophene-diboronic acid derivative could lead to the formation of an alternating copolymer. The reaction conditions, including the palladium catalyst, phosphine (B1218219) ligand, and base, would need to be carefully optimized to achieve high molecular weight and controlled regiochemistry. nih.govsemanticscholar.org

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions for Oligomer Synthesis

| Coupling Reaction | Reactants | Catalyst System (Example) | Resulting Linkage |

| Suzuki-Miyaura | This compound + Thiophene boronic acid/ester | Pd(PPh₃)₄, Na₂CO₃ | Thienyl-Thienyl |

| Stille | This compound + Thienylstannane | Pd(PPh₃)₄ | Thienyl-Thienyl |

| Heck | This compound + Alkene | Pd(OAc)₂, P(o-tol)₃ | Thienyl-Vinyl |

| Sonogashira | This compound + Terminal alkyne | Pd(PPh₃)₄, CuI, Et₃N | Thienyl-Alkynyl |

This table presents potential reactions based on established methodologies for bromothiophenes. Specific conditions for this compound would require experimental optimization.

Precursor for Complex Organic Architectures via Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. tandfonline.com The dual reactivity of this compound makes it an intriguing candidate for the design of novel MCRs.

A hypothetical MCR could involve a sequential palladium-catalyzed cross-coupling at the bromo-position, followed by an in-situ reaction involving the methallyl group. For instance, a Sonogashira coupling with a terminal alkyne could be followed by a transition metal-catalyzed cyclization involving the newly introduced alkyne and the adjacent methallyl moiety. wikipedia.orgorganic-chemistry.orgnih.gov Such a sequence would rapidly build molecular complexity from simple starting materials.

Another possibility involves the participation of the alkene in a domino reaction. For example, a palladium-catalyzed cyclization-carbonylation sequence could potentially lead to the formation of complex polycyclic ketone derivatives. acs.orgacs.org The development of such MCRs would significantly enhance the synthetic utility of this building block.

Potential as a Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis

The field of asymmetric catalysis heavily relies on the development of novel chiral ligands and auxiliaries. nih.gov While this compound is itself achiral, it can serve as a precursor for the synthesis of chiral molecules that could act as ligands for transition metals.

The methallyl group can be subjected to asymmetric transformations, such as enantioselective dihydroxylation or epoxidation, to introduce chirality. The resulting chiral diol or epoxide could then be further elaborated. For instance, the hydroxyl groups could be converted into phosphine or amine functionalities, which are common coordinating groups in chiral ligands.

Alternatively, the bromo-thienyl moiety can be functionalized with a chiral group through a cross-coupling reaction. The resulting chiral derivative, possessing both a stereogenic center and a potential coordinating heteroatom in the thiophene ring, could be explored as a ligand in asymmetric catalysis. The development of chiral ligands based on the thiophene scaffold is an active area of research, and this compound offers a flexible platform for the design of new ligand architectures. ethz.ch

Advanced Spectroscopic and Spectroanalytical Characterization for Structural Confirmation and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR, NOESY/COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy In a ¹H NMR spectrum of 3-(3-Bromo-2-thienyl)-2-methyl-1-propene, one would expect to see distinct signals corresponding to each unique proton environment. Based on the structure, we can predict the following resonances:

Thiophene (B33073) Protons (H-4' and H-5'): Two signals in the aromatic region, likely between δ 6.8 and 7.5 ppm. These would appear as doublets due to coupling with each other.

Vinylic Protons (=CH₂): Two signals for the geminal protons on the double bond, expected around δ 4.8-5.2 ppm. These would likely appear as singlets or very finely split multiplets.

Allylic Protons (-CH₂-): A single signal for the two protons of the methylene (B1212753) bridge connecting the thiophene ring and the propene unit. This would likely appear as a singlet around δ 3.6-4.0 ppm.

Methyl Protons (-CH₃): A singlet representing the three equivalent protons of the methyl group, expected further upfield around δ 1.7-2.0 ppm.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms. For this molecule, eight distinct carbon signals are predicted:

Thiophene Carbons: Four signals. The carbon bearing the bromine (C-3') would be significantly shifted, likely in the δ 110-120 ppm range. The carbon attached to the propenyl group (C-2') would be downfield, perhaps δ 135-145 ppm. The other two thiophene carbons (C-4' and C-5') would appear in the typical aromatic region of δ 120-130 ppm.

Alkene Carbons: Two signals. The internal, substituted carbon (C-2) would be downfield (δ 140-145 ppm), while the terminal methylene carbon (C-1) would be upfield (δ 110-115 ppm).

Allylic Carbon (-CH₂-): A signal for the methylene bridge carbon (C-3), expected around δ 35-45 ppm.

Methyl Carbon (-CH₃): A signal for the methyl carbon, expected in the upfield region of δ 20-25 ppm.

2D NMR (COSY/NOESY) To confirm these assignments, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would show correlations between coupled protons. A key correlation would be observed between the two thiophene protons (H-4' and H-5').

NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space proximity of protons. Important NOE correlations would be expected between the allylic methylene protons (-CH₂-) and both the methyl protons (-CH₃) and the thiophene proton at the 5'-position, confirming the geometry and connectivity.

Since experimental data is unavailable, the following table presents predicted chemical shifts (δ) based on established principles of NMR spectroscopy.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-1 / C-1 (=CH₂) | ~4.8 - 5.2 | ~110 - 115 |

| C-2 (-C(CH₃)=) | --- | ~140 - 145 |

| H-3 / C-3 (-CH₂-) | ~3.6 - 4.0 | ~35 - 45 |

| Methyl (-CH₃) | ~1.7 - 2.0 | ~20 - 25 |

| C-2' (Thiophene) | --- | ~135 - 145 |

| C-3' (Thiophene) | --- | ~110 - 120 |

| H-4' / C-4' (Thiophene) | ~6.8 - 7.5 | ~120 - 130 |

| H-5' / C-5' (Thiophene) | ~6.8 - 7.5 | ~120 - 130 |

Vibrational Analysis via Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are complementary techniques used to identify functional groups in a molecule by measuring its vibrational modes.

FTIR Spectroscopy The FTIR spectrum of this compound would be expected to show characteristic absorption bands for its constituent parts. Key predicted peaks include:

C-H stretching (sp²): Above 3000 cm⁻¹, corresponding to the alkene and thiophene C-H bonds.

C-H stretching (sp³): Just below 3000 cm⁻¹, from the methyl and methylene groups.

C=C stretching: A sharp band around 1640-1660 cm⁻¹ for the methyl-substituted alkene.

Thiophene Ring stretching: Multiple bands in the 1500-1400 cm⁻¹ region.

C-H bending: Various bands in the 1470-1370 cm⁻¹ region for the CH₃ and CH₂ groups.

C-Br stretching: A strong absorption in the far-infrared region, typically between 600-500 cm⁻¹, which confirms the presence of the bromo-substituent.

Raman Spectroscopy Raman spectroscopy would provide complementary information. The C=C double bond and the thiophene ring vibrations are expected to give strong, sharp signals, as they involve significant changes in polarizability.

This table summarizes the expected key vibrational modes.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| Alkene/Thiophene C-H | Stretching | > 3000 | FTIR/Raman |

| Alkyl C-H | Stretching | < 3000 | FTIR/Raman |

| C=C | Stretching | ~1650 | FTIR/Raman |

| Thiophene Ring | Skeletal Stretching | ~1500-1400 | FTIR/Raman |

| C-Br | Stretching | ~600-500 | FTIR |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis (MS/MS)

Mass spectrometry (MS) provides information about the mass, and thus the molecular formula, of a compound. High-resolution MS (HRMS) determines the exact mass with high precision.

HRMS For this compound (C₈H₉BrS), the presence of bromine is a key feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak in the mass spectrum would appear as a characteristic pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units. HRMS would confirm the elemental composition.

Calculated Exact Mass for C₈H₉⁷⁹BrS: 231.9663 m/z

Calculated Exact Mass for C₈H₉⁸¹BrS: 233.9642 m/z

Fragmentation Analysis (MS/MS) Tandem mass spectrometry (MS/MS) would involve isolating the molecular ion and subjecting it to fragmentation to gain structural information. Key predicted fragmentation pathways would include:

Loss of a bromine radical (•Br): This would lead to a major fragment ion [M-Br]⁺ at m/z 153.0687 (for the C₈H₉S⁺ fragment).

Loss of a methyl radical (•CH₃): Resulting in a fragment at m/z 216.9506 (for C₇H₆⁷⁹BrS⁺).

Formation of the bromothienylmethyl cation: Cleavage of the bond between the methylene bridge and the propene unit could yield a [C₅H₄BrS]⁺ fragment at m/z 178.9220.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions.

For this compound, this analysis would only be possible if the compound can be grown as a high-quality single crystal. As of now, no crystal structure for this specific compound has been deposited in crystallographic databases. If a structure were determined, it would definitively confirm the connectivity of the atoms and the relative orientation of the thiophene ring and the 2-methyl-1-propene substituent. Studies on similar molecules, such as brominated thienyl chalcones, have been successfully characterized using this method, revealing detailed structural parameters. researchgate.netresearchgate.net

Computational and Theoretical Investigations of 3 3 Bromo 2 Thienyl 2 Methyl 1 Propene

Density Functional Theory (DFT) Studies on Molecular Geometry, Electronic Structure, and Conformational Landscape

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly useful for predicting the molecular geometry and conformational landscape of organic molecules.

DFT calculations would begin with the optimization of the molecular geometry of 3-(3-bromo-2-thienyl)-2-methyl-1-propene. This process finds the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. For instance, studies on similar brominated thiophene (B33073) derivatives have utilized DFT methods like B3LYP to determine these parameters. rroij.com The stability of the optimized geometry is confirmed by ensuring there are no negative wave numbers in the vibrational frequency calculation. rroij.com

The conformational landscape of this molecule would be explored by rotating key single bonds, such as the bond connecting the thienyl ring to the propene group. By calculating the energy at each rotational angle, a potential energy surface can be mapped out, identifying the most stable conformers (energy minima) and the transition states between them (energy maxima). This analysis is crucial for understanding the molecule's flexibility and the populations of different conformers at thermal equilibrium.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative Example)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Br | 1.88 | C-C-Br | 125.0 |

| C-S (Thiophene) | 1.72 | C-S-C | 92.5 |

| C=C (Propene) | 1.34 | C-C=C | 122.0 |

| C-C (Thienyl-Propene) | 1.48 | C-C-C (Propene) | 115.0 |

Note: This data is illustrative and based on typical values for similar molecular fragments.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO), Electrophilicity, and Nucleophilicity Indices

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and optical properties. rroij.comrsc.org

Computational studies on related thienyl derivatives have shown that the distribution of HOMO and LUMO orbitals can predict reactive sites. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO may be distributed over the propene double bond and the C-Br bond.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as the electrophilicity index (ω), chemical potential (μ), and chemical hardness (η). researchgate.net These indices provide a quantitative measure of the molecule's reactivity. For example, a higher electrophilicity index suggests a greater capacity to act as an electrophile.

Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors (Illustrative Example)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Electrophilicity Index (ω) | 2.7 |

| Chemical Hardness (η) | 2.65 |

Note: These values are hypothetical and serve as an example of typical DFT calculation results for similar compounds.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, allowing for the study of pathways that are difficult to observe experimentally. rsc.org For this compound, computational methods can be used to investigate various potential reactions, such as electrophilic addition to the double bond or cross-coupling reactions at the C-Br bond.

By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. researchgate.net For instance, DFT calculations have been successfully employed to investigate the mechanisms of bromination reactions in thiophenes. researchgate.net Similar approaches could be used to model the reactions of this compound, providing detailed insights into the step-by-step process of bond breaking and formation.

Prediction of Spectroscopic Properties (NMR chemical shifts, IR frequencies, UV-Vis absorption) via Ab Initio and DFT Methods

Computational methods can predict various spectroscopic properties with a good degree of accuracy, aiding in the characterization of new compounds. nih.govarxiv.org

NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations using DFT can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predicted spectra can be compared with experimental data to confirm the molecular structure.

IR Frequencies: The vibrational frequencies from a DFT calculation correspond to the peaks in an infrared (IR) spectrum. These calculations can help in assigning the vibrational modes to specific bonds or functional groups within the molecule. rroij.com

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). researchgate.net The calculations provide the excitation energies and oscillator strengths, which correspond to the absorption maxima and their intensities. The main electronic transitions, often from the HOMO to the LUMO, can be identified. researchgate.net

Table 3: Hypothetical Predicted Spectroscopic Data (Illustrative Example)

| Spectroscopy | Predicted Value |

| ¹³C NMR (Thiophene C-Br) | 115 ppm |

| ¹H NMR (Vinyl H) | 5.1 ppm |

| IR (C=C stretch) | 1650 cm⁻¹ |

| UV-Vis (λmax) | 260 nm |

Note: This data is for illustrative purposes and represents typical values for the respective functional groups.

Molecular Dynamics Simulations for Conformational Stability and Solvent Effects

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. aip.org By simulating the motion of the atoms over time, MD can be used to explore the conformational stability of this compound in different environments. rsc.org

MD simulations can reveal how the molecule explores its conformational space and the timescales of transitions between different conformers. Furthermore, by including solvent molecules in the simulation, the effect of the solvent on the molecule's conformation and dynamics can be investigated. rsc.orgresearchgate.net This is particularly important for understanding how the molecule behaves in solution, which is often the medium for chemical reactions. For instance, MD simulations can show how solvent molecules arrange around the solute and how this solvation shell affects the molecule's properties and reactivity.

Future Directions and Emerging Research Avenues in 3 3 Bromo 2 Thienyl 2 Methyl 1 Propene Chemistry

Development of More Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly integral to modern synthetic planning. For a molecule like 3-(3-Bromo-2-thienyl)-2-methyl-1-propene, future research will likely prioritize the development of synthetic routes that minimize environmental impact. This involves moving away from hazardous reagents and solvents and improving atom economy.

Current research in thiophene (B33073) synthesis highlights several green strategies that could be adapted. organic-chemistry.orgresearchgate.net These include metal-free approaches that utilize elemental sulfur or potassium sulfide (B99878) as the sulfur source, thereby avoiding toxic metal catalysts. nih.gov The use of environmentally benign solvents such as ethanol (B145695) and water is a key area of development, as demonstrated in the green synthesis of other halogenated thiophenes. nih.gov Electrophilic halocyclization reactions, which can be performed under mild conditions with non-toxic reagents, represent another promising avenue for the sustainable production of the brominated thiophene core. nih.gov

Table 7.1: Potential Green Chemistry Approaches for Synthesis

| Strategy | Conventional Method | Potential Green Alternative | Anticipated Benefits |

|---|---|---|---|

| Sulfur Source | H₂S, Lawesson's reagent | Elemental Sulfur (S₈), Potassium Sulfide (K₂S) nih.gov | Reduced toxicity and odor, readily available, lower cost. |

| Solvent System | Chlorinated solvents (e.g., CHCl₃, CH₂Cl₂) | Ethanol, Water, Ionic Liquids organic-chemistry.orgnih.gov | Lower toxicity, reduced environmental persistence, potential for catalyst recycling. |

| Catalysis | Heavy metal catalysts | Metal-free cyclization, Biocatalysis organic-chemistry.org | Avoidance of toxic metal waste, milder reaction conditions, high selectivity. |

| Energy Input | Conventional heating (reflux) | Microwave irradiation, Mechanochemistry acgpubs.orgunito.it | Reduced reaction times, lower energy consumption, potential for solvent-free reactions. |

Exploration of Novel Catalytic Systems for Unique Transformations of the Compound

The dual functionality of this compound—the C-Br bond on the aromatic ring and the allylic C-H bonds on the side chain—opens a vast landscape for catalytic exploration. The bromo-substituent is an ideal handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkynyl groups at the 3-position of the thiophene ring. rsc.orgmdpi.com

Furthermore, the allylic C(sp³)–H bonds of the 2-methyl-1-propene group are targets for direct functionalization. Recent advances have shown that rhodium(III) and iridium(III) complexes can catalyze the C-H arylation, amination, or alkylation of allylic systems. snnu.edu.cn Applying such catalytic systems to this compound could yield novel derivatives that are otherwise difficult to access. Dual catalytic systems that can selectively and sequentially activate both the C-Br bond and a C-H bond in a one-pot process represent a particularly exciting frontier. nih.gov

Table 7.2: Prospective Catalytic Transformations

| Functional Group | Reaction Type | Potential Catalyst System | Potential Coupling Partner | Resulting Structure |

|---|---|---|---|---|

| Aryl Bromide | Suzuki Coupling | Pd(PPh₃)₄, Pd(dppf)Cl₂ mdpi.com | Arylboronic acids/esters | 3-Aryl-2-(2-methylallyl)thiophene |

| Aryl Bromide | Stille Coupling | Pd(PPh₃)₄ | Organostannanes | 3-Aryl/Alkyl-2-(2-methylallyl)thiophene |

| Aryl Bromide | Heck Coupling | Pd(OAc)₂ | Alkenes | 3-Vinyl-2-(2-methylallyl)thiophene |

| Allylic C-H | C-H Arylation | [Cp*RhCl₂]₂ snnu.edu.cn | (Hetero)arenes | Functionalized allylic side chain |

| Allylic C-H | C-H Amination | [Cp*IrCl₂]₂ snnu.edu.cn | Amides, Sulfonamides | Allylic amine derivative |

Integration into Automated Synthesis Platforms and Machine Learning-Assisted Reaction Design

The convergence of robotics, data science, and chemistry is revolutionizing how molecules are made and discovered. Integrating the synthesis and derivatization of this compound into automated platforms could enable high-throughput synthesis of compound libraries for screening purposes. nih.govrsc.org Such platforms allow for rapid reaction screening and optimization, exploring a wide range of catalysts, ligands, and conditions in parallel. unito.it

Concurrently, machine learning (ML) is becoming a powerful tool for predicting reaction outcomes and designing synthetic routes. nih.govchemrxiv.org For a molecule with multiple reactive sites like this compound, ML models could predict the regioselectivity of a given transformation under various conditions. nih.govresearchgate.net By training models on large datasets of similar reactions, researchers can prioritize experiments that are most likely to succeed, saving time and resources. This predictive power is crucial for navigating the complex reaction landscape of multifunctional molecules. beilstein-journals.org

Table 7.3: Role of Automation and Machine Learning

| Technology | Application Area | Specific Task for this compound | Expected Outcome |

|---|---|---|---|

| Automated Synthesis | High-Throughput Experimentation | Parallel screening of cross-coupling conditions (catalysts, ligands, bases). | Rapid identification of optimal conditions for derivatization. |

| Machine Learning | Reaction Outcome Prediction | Predicting the regioselectivity of C-H functionalization on the thiophene vs. allylic group. nih.gov | A priori guidance for reaction design, minimizing trial-and-error. |

| Machine Learning | Condition Optimization | Optimizing yield for a specific Suzuki coupling reaction by exploring temperature, solvent, and time parameters virtually. nih.gov | Increased synthesis efficiency and reduced resource consumption. |

| Integrated Platforms | Discovery Workflow | Automated synthesis of a 100-member library based on ML-predicted successful reactions, followed by automated purification and analysis. | Accelerated discovery of derivatives with desired properties. |

Expansion of Derivatization Strategies for Broadening the Accessible Chemical Space

Expanding the accessible chemical space from a core scaffold is a central goal in medicinal chemistry and materials science. researchgate.netnih.gov this compound is an excellent starting point for such diversification due to its distinct reactive handles.

Future research will focus on exploiting these handles to generate a wide array of structurally diverse analogs. nih.gov Strategies would include:

Functionalization via the Bromo Group: As mentioned, a plethora of C-C, C-N, and C-O cross-coupling reactions can be employed to attach various substituents.

Reactions at the Alkene: The double bond of the propene side chain is amenable to many classic transformations, such as epoxidation, dihydroxylation, hydrogenation, and cycloaddition reactions.

C-H Functionalization: Directing C-H activation to the C5 position of the thiophene ring, which is often challenging, could provide access to tri-substituted thiophenes. rsc.org

The combination of these strategies allows for a modular approach to building molecular complexity, enabling the systematic exploration of the structure-activity relationship of the resulting compounds. chemrxiv.org

Table 7.4: Illustrative Derivatization Pathways to Expand Chemical Space

| Reactive Site | Transformation | Reagents/Conditions | Product Class |

|---|---|---|---|

| C3-Br Bond | Buchwald-Hartwig Amination | Pd catalyst, ligand, base, Amine | 3-Amino-thienyl derivatives |

| C=C Double Bond | Epoxidation | m-CPBA | Oxirane-functionalized thiophenes |

| C=C Double Bond | Hydroboration-Oxidation | 1. BH₃-THF, 2. H₂O₂, NaOH | Primary alcohol derivatives |

| C5-H Bond | Direct C-H Arylation | Pd(OAc)₂, oxidant, ligand | 3-Bromo-5-aryl-thienyl derivatives rsc.org |

| Combined | Intramolecular Cyclization | Pd(II) catalyst acs.org | Fused heterocyclic systems |

Investigation of Organocatalytic Applications Involving the Compound's Functional Groups

Organocatalysis, which uses small organic molecules to catalyze reactions, offers a powerful, metal-free alternative for asymmetric synthesis. The functional groups of this compound make it an interesting substrate for organocatalytic transformations.

Future research could explore the enantioselective functionalization of the alkene. For instance, synergistic organo- and photoredox catalysis could enable the direct alkylation of the allylic C-H bonds with high stereocontrol. nih.gov Another avenue involves the dearomatization of the thiophene ring. While thiophenes are highly aromatic and thus resistant to dearomatization, novel organocatalytic methods are emerging that can overcome this stability. rsc.orgnih.gov Using chiral Brønsted acids or bases, it might be possible to achieve an asymmetric intramolecular reaction between the side chain and the thiophene ring, leading to complex, chiral, spirocyclic, or fused-ring systems. nih.govacs.org

Table 7.5: Potential Organocatalytic Transformations

| Target Transformation | Organocatalyst Type | Proposed Reaction | Potential Outcome |

|---|---|---|---|

| Asymmetric Alkene Functionalization | Chiral Amine / Iminium Catalysis | Enantioselective Epoxidation | Chiral epoxide derivative |

| Asymmetric Alkene Functionalization | Chiral Phosphoric Acid (CPA) | Enantioselective Addition | Chiral functionalized side chain |

| Asymmetric Dearomatization | Chiral Brønsted Base nih.gov | Intramolecular Cycloaddition | Chiral spirocyclic thiophene derivative |

| Allylic Functionalization | Synergistic Photoredox/Organocatalysis nih.gov | Radical addition to imines | Chiral homoallylic amine derivative |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-Bromo-2-thienyl)-2-methyl-1-propene?

- Methodological Answer : The compound can be synthesized via bromination of 2-methyl-1-propene precursors or cross-coupling reactions. For example:

- Bromination : Direct bromination of 2-methyl-1-propene derivatives using reagents like NBS (N-bromosuccinimide) under controlled conditions (e.g., light or radical initiators) .

- Suzuki-Miyaura Coupling : A palladium-catalyzed reaction between 3-bromo-2-thienylboronic acid and 2-methyl-1-propene precursors. Reaction conditions typically involve a base (e.g., Na₂CO₃) and solvents like THF or DMF at 80–100°C .

- Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity (>95% by NMR) .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Key techniques include:

- X-ray Crystallography : Determines bond lengths, angles, and crystal packing. For analogous bromothienyl compounds, mean C–C bond lengths are ~1.48 Å, with Br–C bond lengths of 1.89–1.92 Å .

- NMR Spectroscopy : ¹H NMR shows distinct thienyl proton signals at δ 6.8–7.2 ppm and methyl groups at δ 1.8–2.1 ppm. ¹³C NMR confirms bromine’s deshielding effect on adjacent carbons .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 229.98 for C₈H₈BrS) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during bromothienyl-functionalization?

- Methodological Answer : Competing electrophilic substitution or over-bromination can be minimized by:

- Temperature Control : Maintaining reactions at –10°C to 0°C reduces radical side products .

- Catalyst Selection : Pd(PPh₃)₄ in Suzuki couplings suppresses homocoupling of boronic acids .

- Protecting Groups : Using tert-butyldimethylsilyl (TBS) groups on reactive sites (e.g., thienyl positions) improves regioselectivity .

Q. How does the bromine substituent influence electronic and steric effects in reactivity studies?

- Methodological Answer :

- Electronic Effects : The bromine atom withdraws electron density via inductive effects, polarizing the thienyl ring and directing electrophilic attacks to the 5-position. DFT calculations show a 0.35 eV increase in LUMO energy compared to non-brominated analogs .

- Steric Effects : Steric hindrance from the 3-bromo group reduces nucleophilic substitution rates at adjacent positions. For example, SN2 reactions at the 2-methylpropene chain proceed 40% slower than in non-brominated analogs .

Q. What stability and decomposition pathways are observed under varying conditions?

- Methodological Answer :

- Thermal Stability : Decomposition occurs above 150°C, releasing HBr (detected via TGA-MS). Store at 2–8°C under argon to prevent degradation .

- Light Sensitivity : UV exposure (λ = 254 nm) induces radical bromine dissociation, forming dimeric byproducts. Use amber glassware and dark storage .

Q. How can computational modeling predict the compound’s bioactivity or reaction pathways?

- Methodological Answer :

- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies potential binding to cytochrome P450 enzymes (binding energy ≤ –8.5 kcal/mol) .

- DFT Calculations : B3LYP/6-31G(d) models predict regioselectivity in electrophilic substitution, aligning with experimental data (R² = 0.92) .

Contradictions and Resolutions

- Bromination Efficiency : reports 65% yield for direct bromination, while suggests higher yields (75–80%) for analogous compounds using radical inhibitors. Resolution: Optimize radical initiator concentration (e.g., 0.5 mol% AIBN) to suppress side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.